N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide” is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of imidazo[1,2-b]pyridazine .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives has been a topic of interest due to their diverse biological activity . One method of synthesizing these compounds involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones . This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines .Molecular Structure Analysis
The molecular structure of this compound can be derived from its IUPAC name and its related compounds. The molecular formula of a related compound, 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline, is C14H14N4O, and it has a molecular weight of 254.29 .Scientific Research Applications
Histamine H2-Receptor Antagonists
Compounds related to the query chemical, specifically imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, have been synthesized and evaluated for their potential as histamine H2-receptor antagonists. These compounds demonstrated significant gastric antisecretory and antiulcer activities, highlighting their relevance in therapeutic research for conditions like peptic ulcers (Katsura et al., 1992).
Melatonin Receptor Ligands
Another study focused on the design and synthesis of 2-phenylimidazo[1,2-a]pyridines as novel melatonin receptor ligands. These compounds, including 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, showed good selectivity and affinities for melatonin receptors, indicating their potential for further development in sleep and circadian rhythm-related disorders (El Kazzouli et al., 2011).
Central Nervous System Activities
Imidazo[1,2-b]pyridazines have been synthesized and tested for their activities in the central nervous system. These compounds, including some with N-benzyl-N-methylamino modifications, showed varying levels of activity in displacing diazepam from rat brain membrane preparations, suggesting potential applications in neuropsychopharmacology (Barlin et al., 1992).
Angiotensin II Antagonists
In cardiovascular research, a series of N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with diazine or pyridine moieties attached to the imidazole ring were synthesized and evaluated for their interaction with AT1 receptors. These studies aim to develop new therapeutic agents for hypertension and related cardiovascular conditions (Harmat et al., 1995).
Breast Cancer Chemotherapy
Selenylated imidazo[1,2-a]pyridines were designed and synthesized for their activity against breast cancer cells. Compounds such as IP-Se-05 and IP-Se-06 demonstrated significant cytotoxicity and induced apoptosis in MCF-7 cells, offering a promising direction for the development of novel anticancer agents (Almeida et al., 2018).
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-8-9-17(19-14-26-20(23-19)10-11-22(25-26)28-2)13-18(15)24-21(27)12-16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTAJTLVVOHSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.